3-(Sec-butyl)-4-methoxybenzaldehyde

Overview

Description

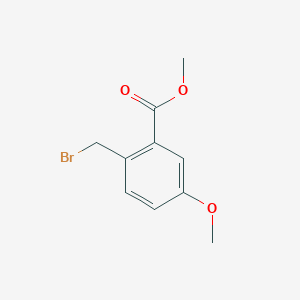

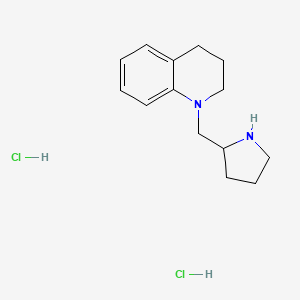

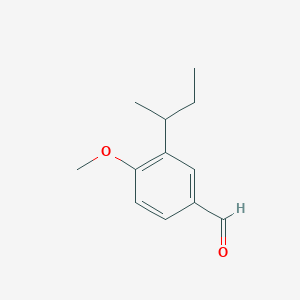

“3-(Sec-butyl)-4-methoxybenzaldehyde” is a complex organic compound. The “sec-butyl” part refers to a butyl group (four carbon alkyl group) attached at the secondary carbon . The “4-methoxybenzaldehyde” suggests a benzaldehyde derivative where a methoxy group (-OCH3) is attached at the 4th position of the benzene ring.

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of 5-bromo-3-sec-butyl-6-methyluracil involves condensation, cyclization, and bromination with a total yield of 60% . The synthesis process involves reacting sec-butylamine with solid phosgene to give an isocyanate ester, which is then reacted with methyl 3-aminocrotoacitate to produce uracil in the presence of sodium methoxide as a catalyst .Molecular Structure Analysis

The molecular structure of “3-(Sec-butyl)-4-methoxybenzaldehyde” would be characterized by a benzaldehyde core, a methoxy group at the 4th position, and a sec-butyl group at the 3rd position. The sec-butyl group would have a structure similar to that of sec-butyl acetate, which has a molecular weight of 116.1583 .Chemical Reactions Analysis

The chemical reactions involving sec-butyl groups can be complex. A study on the high-temperature reactions of the four butyl radical isomers (n-butyl, sec-butyl, iso-butyl, and tert-butyl) revealed that these reactions involve the formation of highly energized adducts by the addition of H, CH3, or C2H5 to the butyl radicals .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Sec-butyl)-4-methoxybenzaldehyde” would be influenced by its functional groups. For instance, tert-butyl alcohol, the simplest tertiary alcohol, is a colorless solid, which melts near room temperature and has a camphor-like odor. It is miscible with water, ethanol, and diethyl ether .Scientific Research Applications

1. Catalytic Activity in Reduction and Etherification Processes

3-(Sec-butyl)-4-methoxybenzaldehyde is utilized in catalytic activities, particularly in the Meerwein–Ponndorf–Verley (MPV) reduction and subsequent etherification reactions. Studies have shown that in processes involving 4-methoxybenzaldehyde and secondary alcohols, such as 2-butanol, a tandem process of MPV reduction followed by etherification occurs, leading to the formation of 4-methoxybenzyl sec-butyl ether. This illustrates the compound's potential in facilitating complex chemical transformations (Popovych et al., 2018).

2. Antioxidant Activity

Synthesis and evaluation of antioxidant activities of derivatives of 4-methoxybenzaldehyde, such as 3-chloro-4-hydroxy-5-methoxybenzaldehyde and 3-bromo-4-hydroxy-5-methoxybenzaldehyde, have been conducted. These studies have shown significant antioxidant properties in these derivatives, highlighting the potential of 3-(Sec-butyl)-4-methoxybenzaldehyde in the development of antioxidant agents (Rijal, Haryadi & Anwar, 2022).

3. Spectroscopic and Structural Investigations

Spectroscopic and structural investigations of compounds related to 4-methoxybenzaldehyde, such as 4-hexyloxy-3-methoxybenzaldehyde, have been conducted using techniques like FTIR, NMR, and UV-Vis spectroscopy. These studies contribute to our understanding of the molecular structure and properties of such compounds, which is crucial for their application in various scientific fields (Abbas, Gökce & Bahçelī, 2016).

4. Synthesis of Schiff Bases

Schiff bases of 4-hydroxy-3-methoxybenzaldehyde (a derivative of 4-methoxybenzaldehyde) have been synthesized for qualitative studies. These compounds are significant in green chemistry and have been analyzed using high-performance liquid chromatography (HPLC) and ultraviolet (UV) spectrophotometry methods, demonstrating their potential in various chemical processes (Chigurupati et al., 2017).

Mechanism of Action

The mechanism of action of “3-(Sec-butyl)-4-methoxybenzaldehyde” would depend on its specific use. For instance, a compound with a similar sec-butyl group, 3-[(3-sec-butyl-4-hydroxybenzoyl)amino]azepan-4-yl 4-(2-hydroxy-5), belongs to the class of organic compounds known as benzophenones, which are organic compounds containing a ketone attached to two phenyl groups .

Safety and Hazards

The safety and hazards associated with “3-(Sec-butyl)-4-methoxybenzaldehyde” would depend on its specific properties. For instance, a compound with a similar sec-butyl group, 4-tert-Butylcyclohexanone, is classified as Acute toxicity, Oral (Category 4), Short-term (acute) aquatic hazard (Category 3), Long-term (chronic) aquatic hazard (Category 3), H302, H402, H412 .

Future Directions

The future directions for “3-(Sec-butyl)-4-methoxybenzaldehyde” could involve exploring its potential applications in various fields. For instance, butylbenzene, a member of the alkylbenzene family, is a chemical compound characterized by a benzene ring substituted with a butyl group. It has several different isomers, each exhibiting unique properties and uses .

properties

IUPAC Name |

3-butan-2-yl-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-9(2)11-7-10(8-13)5-6-12(11)14-3/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBNYMVJDIRCDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=C(C=CC(=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-2-Mercapto-5-[(1-methyl-1H-pyrrol-2-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1392361.png)

![3-Phenyl-5-[(4-phenylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392363.png)

![4-Oxo-4-{[4-(1-pyrrolidinylcarbonyl)phenyl]amino}-2-butenoic acid](/img/structure/B1392364.png)